L-threo Stereochemistry Differentiates C18 L-threo Ceramide from Endogenous D-erythro C18 Ceramide as a Ceramidase Inhibitor
C18 L-threo Ceramide inhibits rat brain mitochondrial ceramidase (mt-CDase) with an IC50 value of 8.8 μM, whereas the natural D-erythro C18 ceramide stereoisomer serves as an endogenous substrate rather than an inhibitor . This stereochemical inversion from the natural D-erythro configuration (2S,3R) to the L-threo configuration (1S,2S) converts the compound from a metabolizable substrate into an enzyme inhibitor .
| Evidence Dimension | Mitochondrial ceramidase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.8 μM |
| Comparator Or Baseline | D-erythro C18 ceramide (endogenous substrate; no inhibitory IC50 reported as it functions as a substrate) |
| Quantified Difference | Target compound acts as inhibitor (IC50 8.8 μM); D-erythro stereoisomer acts as substrate |
| Conditions | Rat brain mitochondrial ceramidase (mt-CDase) enzyme assay |
Why This Matters
This stereochemistry-driven functional switch enables the compound to serve as a pharmacological tool for probing ceramidase function, whereas the natural D-erythro stereoisomer cannot fulfill this role.
